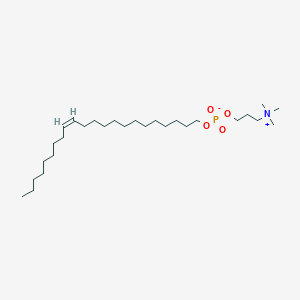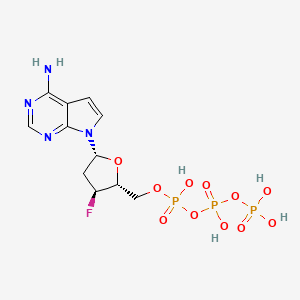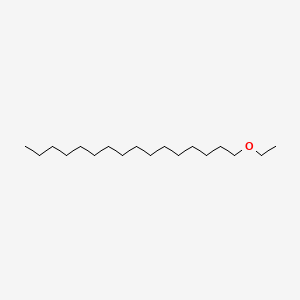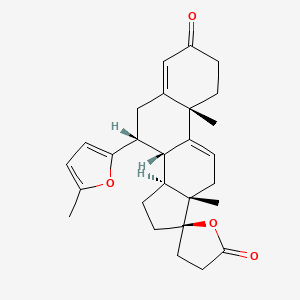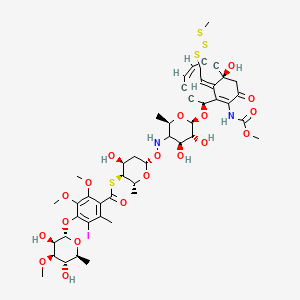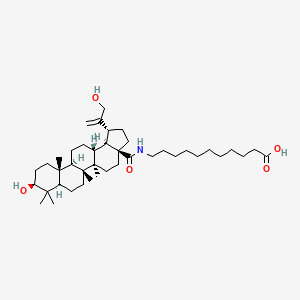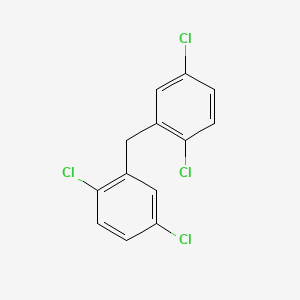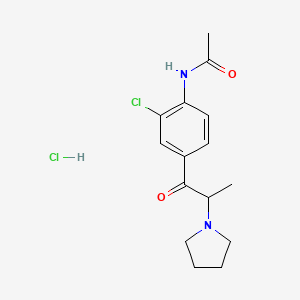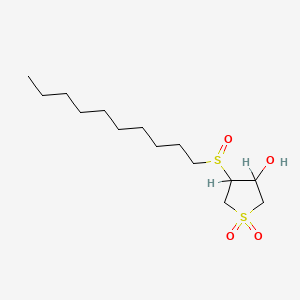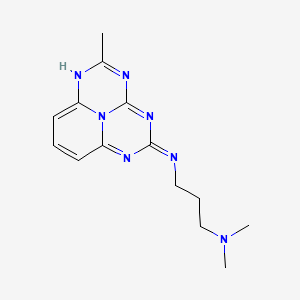
N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and a pentaazaphenalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pentaazaphenalenyl Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often in the presence of a catalyst such as palladium or platinum.
Introduction of the Propanediamine Moiety: The pentaazaphenalenyl core is then reacted with a diamine, such as 1,3-propanediamine, under controlled conditions to ensure selective attachment.
Methylation: The final step involves the methylation of the nitrogen atoms using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce secondary or tertiary amines.
Applications De Recherche Scientifique
N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine exerts its effects involves its interaction with molecular targets such as enzymes, DNA, and cellular receptors. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N(1),N(1)-Dimethyl-N(3)-(1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine: Lacks the methyl group at the 5-position.
N(1),N(1)-Dimethyl-N(3)-(5-ethyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine: Contains an ethyl group instead of a methyl group at the 5-position.
Uniqueness
N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine is unique due to the presence of the 5-methyl group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs.
Propriétés
Numéro CAS |
82501-10-8 |
|---|---|
Formule moléculaire |
C14H19N7 |
Poids moléculaire |
285.35 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[(7-methyl-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,4,6,9,11-pentaen-3-ylidene)amino]propan-1-amine |
InChI |
InChI=1S/C14H19N7/c1-10-16-11-6-4-7-12-18-13(15-8-5-9-20(2)3)19-14(17-10)21(11)12/h4,6-7H,5,8-9H2,1-3H3,(H,15,16,17,18,19) |
Clé InChI |
BZUWGWNTHLPUMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=NCCCN(C)C)N=C3N2C(=CC=C3)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


